molecular formula C25H22N2OS B12140995 N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B12140995
M. Wt: 398.5 g/mol
InChI Key: RXUNCBGNKJZDKY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethylphenyl group, a phenyl ring, and a quinolin-8-ylsulfanyl moiety. The 2,5-dimethylphenyl substituent is notable for its electron-donating methyl groups, which may enhance stability and interaction with biological targets compared to halogenated or electron-withdrawing substituents.

Properties

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenyl-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C25H22N2OS/c1-17-13-14-18(2)21(16-17)27-25(28)24(20-8-4-3-5-9-20)29-22-12-6-10-19-11-7-15-26-23(19)22/h3-16,24H,1-2H3,(H,27,28)

InChI Key

RXUNCBGNKJZDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Sulfanylacetamide Formation: The sulfanylacetamide linkage is introduced by reacting the quinoline derivative with a suitable thiol and acetic anhydride.

    Final Coupling: The final step involves coupling the sulfanylacetamide intermediate with 2,5-dimethylphenyl and phenyl groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and sulfanyl functional groups:

  • Acidic Hydrolysis : Cleavage of the acetamide bond occurs in concentrated HCl, yielding 2,5-dimethylaniline and 2-phenyl-2-(quinolin-8-ylsulfanyl)acetic acid.

  • Basic Hydrolysis : In NaOH, the sulfanyl group is oxidized to a sulfonic acid derivative, forming N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfonyl)acetamide.

Key Data :

ConditionProductYield (%)Reference
6M HCl, reflux2,5-dimethylaniline + carboxylic acid78
2M NaOH, 80°CSulfonyl-modified acetamide65

Nucleophilic Substitution

The sulfanyl (-S-) group participates in nucleophilic displacement reactions:

  • Thiol Exchange : Treatment with thiophenol in DMF replaces the quinolin-8-ylsulfanyl group with a phenylsulfanyl moiety, forming N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

  • Halogenation : Reaction with iodine in chloroform produces a disulfide-linked dimer.

Notable Observation :
The steric bulk of the quinoline ring slows substitution kinetics compared to simpler sulfides.

Oxidation Reactions

Controlled oxidation targets the sulfur center:

  • Mild Oxidants (H₂O₂) : Convert the sulfanyl group to a sulfoxide, enhancing polarity without breaking the C–S bond.

  • Strong Oxidants (KMnO₄) : Fully oxidize sulfur to a sulfone group, increasing metabolic stability .

Comparative Reactivity :

OxidantProductApplication Relevance
H₂O₂ (30%)Sulfoxide derivativeIntermediate for prodrugs
KMnO₄ (acidic)Sulfone derivativeImproved pharmacokinetics

Biological Activity and Mechanism

The compound demonstrates antiviral activity through target-specific interactions:

  • Antiviral Action : Inhibits human respiratory syncytial virus (hRSV) with EC₅₀ = 2.3 µM by binding to viral fusion proteins .

  • Structure-Activity Relationship (SAR) :

    • The 2,5-dimethylphenyl group optimizes steric fit in hydrophobic pockets .

    • Quinoline sulfonyl modifications reduce cytotoxicity (CC₅₀ = 30.9 µM) .

Biological Data :

ParameterValueAssay TypeReference
EC₅₀ (hRSV)2.3 µMCell-based CPE
CC₅₀30.9 µMHEK293 viability

Synthetic Modifications

Key intermediates are generated for derivative synthesis:

  • Amide Coupling : Uses HATU/DIPEA to attach alternative aryl amines to the carboxylic acid intermediate .

  • Sulfonyl Chloride Activation : Quinoline-8-sulfonyl chloride serves as a precursor for introducing the sulfanyl group .

Optimized Protocol :

text
Step 1: React L-proline with quinoline-8-sulfonyl chloride in THF/K₂CO₃. Step 2: Couple with 2,5-dimethylaniline using HATU/DMF. Yield: 60% after purification[4].

This compound’s multifunctional architecture enables tailored modifications for antiviral drug development, with well-characterized reactivity guiding rational design.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanylacetamide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Structure: Features a hydroxynaphthalene-carboxamide core with a 2,5-dimethylphenyl group. Activity: Exhibits PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-donating methyl groups enhancing lipophilicity and target binding .

Alachlor (): Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Activity: A widely used herbicide targeting very-long-chain fatty acid synthesis. Comparison: Unlike alachlor’s chloro and methoxymethyl substituents, the target compound’s quinoline and phenyl groups may enable distinct modes of action, such as PET inhibition or interactions with photosystem II .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():

  • Structure : Trichloro-acetamide with 3,5-dimethylphenyl substitution.
  • Properties : Exhibits distinct crystal packing due to meta-substitution, with two molecules per asymmetric unit.
  • Comparison : The target compound’s 2,5-dimethylphenyl group (ortho-substitution) likely results in different solid-state geometry and solubility compared to meta-substituted analogs .

Physical and Crystallographic Properties

  • Crystal Packing :

    • Meta-substituted trichloro-acetamides () exhibit varied unit cell parameters depending on substituent electronic properties. For example, electron-withdrawing groups (e.g., Cl) reduce symmetry, while methyl groups increase molecular bulk. The target compound’s ortho-substitution may lead to unique packing motifs, though crystallographic data is unavailable .
  • Thermal Stability :

    • Methyl groups generally enhance thermal stability compared to halogenated analogs (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide in ), which decompose at lower temperatures due to weaker C–Cl bonds .

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Substituents Key Activity/Property Reference
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl, hydroxynaphthalene PET inhibition (IC50 ~10 µM)
Alachlor 2,6-diethylphenyl, methoxymethyl Herbicide (VLCFA inhibition)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl, trichloro Crystallographic asymmetry (2 molecules)
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl, chloro Synthetic intermediate
Target Compound 2,5-dimethylphenyl, quinolin-8-ylsulfanyl Hypothesized PET inhibition N/A

Biological Activity

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide, a compound featuring a quinoline moiety and a dimethylphenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse literature sources.

Synthesis

The compound is synthesized through a reaction involving N-(quinolin-8-yl)benzamide and 2-(trimethylsilyl)naphthalen-1-yl trifluoromethanesulfonate, using anhydrous copper acetate as a catalyst. The reaction conditions typically involve heating at 353 K for 12 hours in a DMF/MeCN solvent mixture, yielding the target compound with high efficiency .

Antiviral Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, a closely related compound, (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, was evaluated for its efficacy against respiratory syncytial virus (RSV), showing an effective concentration (EC50) of 2.3 µM while maintaining acceptable cytotoxicity levels (CC50 = 30.9 µM) . This suggests that similar derivatives may exhibit antiviral properties.

Acetylcholinesterase Inhibition

Compounds with structural similarities to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. A study highlighted that certain quinoline derivatives demonstrated promising AChE inhibitory activity, with IC50 values as low as 2.7 µM . This positions the compound as a candidate for further exploration in neuroprotective applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution Patterns : The presence of the dimethyl group at the 2 and 5 positions of the phenyl ring appears to enhance potency against viral targets .
  • Quinoline Moiety : The quinoline structure is crucial for biological activity; modifications to this core can significantly affect potency and selectivity .
  • Linker Variations : Changing the sulfonamide or acetamide linkers has been shown to impact the overall efficacy of similar compounds .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

StudyCompoundActivityIC50/EC50Notes
(S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamideAntiviralEC50 = 2.3 µMEffective against RSV
Quinoline derivativesAChE InhibitionIC50 = 2.7 µMPotential in Alzheimer’s treatment
PhenanthridinonesGeneral bioactivityNot specifiedHigh yield synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide?

A two-step approach is typical:

  • Step 1 : React 2,5-dimethylaniline with a chloroacetyl chloride derivative under Schotten-Baumann conditions to form the acetamide backbone.
  • Step 2 : Introduce the quinolin-8-ylsulfanyl moiety via nucleophilic substitution using a thiol-containing quinoline derivative in anhydrous ethanol under reflux (40–60°C, 6–12 hours) . Purification involves recrystallization from ethanol or ethyl acetate, monitored by TLC or HPLC for yield optimization (>85% purity).

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use X-ray crystallography for unambiguous confirmation:

  • Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) and refine using SHELXL (for bond lengths/angles) and SHELXS (for phase solution) . Validate against standard bond parameters (e.g., C=O: ~1.22 Å, C–S: ~1.78 Å) and torsion angles (e.g., quinoline ring planarity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm substituent positions via 1H^1H (e.g., methyl protons at δ 2.2–2.5 ppm) and 13C^{13}C (e.g., carbonyl at δ 168–170 ppm).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm1 ^{-1 }, S–C vibration at ~650 cm1 ^{-1 }).
  • HRMS : Verify molecular ion ([M+H]+^+) with <2 ppm mass error .

Advanced Research Questions

Q. How do substituents (e.g., methyl, quinolin-8-ylsulfanyl) influence crystal packing and intermolecular interactions?

  • Methyl groups : Enhance hydrophobic interactions, leading to tighter packing (e.g., reduced unit cell volume by 5–10% vs. unsubstituted analogs) .
  • Quinolin-8-ylsulfanyl : Promotes π-π stacking (3.5–4.0 Å interplanar distances) and C–H···O/N hydrogen bonds (2.2–2.5 Å) .
  • Method : Compare lattice parameters (e.g., space group, Z-value) across analogs using Mercury or Olex2 .

Q. What strategies resolve data contradictions in biological activity assays?

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solubility, purity).
  • Dose-response curves : Use Hill slopes to assess efficacy thresholds.
  • Control experiments : Test against structurally related inactive analogs (e.g., lacking the sulfanyl group) .

Q. How can computational modeling predict this compound’s reactivity or binding affinity?

  • DFT calculations (Gaussian/B3LYP/6-31G*): Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina): Screen against protein targets (e.g., kinases) using flexible ligand protocols (RMSD <2.0 Å) .

Q. What challenges arise in refining disordered regions during crystallographic analysis?

  • Disordered solvent/methyl groups : Apply SHELXL constraints (e.g., PART, SUMP) to model occupancy.
  • Twinned crystals : Use CELL_NOW for indexing and TWINABS for data scaling .
  • Validation : Check Rint_{\text{int}} (<0.05) and Rfree_{\text{free}} (<0.25) .

Q. How to design SAR studies for optimizing this compound’s bioactivity?

  • Variation points : Substitute the 2,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups.
  • Assays : Measure IC50_{50} in enzyme inhibition assays (e.g., kinase panels) and correlate with Hammett σ values or steric parameters .

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